2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)BENZAMIDE
Overview
Description
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)BENZAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the fluorophenyl group, and the final coupling to form the benzamide structure. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: This step often involves nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the intermediate products to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be explored for use in organic electronics or as a building block for advanced materials.
Biological Studies: The compound can be used to study biochemical pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins, while the benzofuran and benzamide moieties contribute to the overall stability and activity of the compound. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)BENZAMIDE
- 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)BENZAMIDE
Uniqueness
Compared to similar compounds, 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)BENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(1-oxo-3H-2-benzofuran-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO3S/c23-16-7-5-14(6-8-16)13-28-20-4-2-1-3-19(20)21(25)24-17-9-10-18-15(11-17)12-27-22(18)26/h1-11H,12-13H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGAJRHADUYJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3SCC4=CC=C(C=C4)F)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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